4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol
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Overview
Description
4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is characterized by the presence of a thiol group, a pyridine ring, and a triphenylmethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol typically involves multiple steps, including the formation of the pyridine ring, the introduction of the triphenylmethyl group, and the attachment of the thiol group. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triphenylmethyl Group: This step often involves the use of triphenylmethyl chloride in the presence of a base to form the triphenylmethyl sulfide.
Attachment of the Thiol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions to modify the aromatic rings.
Substitution: The aromatic rings and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include disulfides, reduced aromatic compounds, and substituted aromatic and pyridine derivatives.
Scientific Research Applications
4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic and heterocyclic structures allow the compound to interact with DNA and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: Similar in having a thiol group attached to an aromatic ring.
Triphenylmethyl Chloride: Shares the triphenylmethyl group.
Pyridine Derivatives: Compounds with a pyridine ring structure.
Uniqueness
4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the triphenylmethyl group enhances its stability and reactivity, making it a valuable compound in various fields of research.
Properties
CAS No. |
922517-06-4 |
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Molecular Formula |
C31H25NOS2 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
4-[(6-tritylsulfanylpyridin-3-yl)methoxy]benzenethiol |
InChI |
InChI=1S/C31H25NOS2/c34-29-19-17-28(18-20-29)33-23-24-16-21-30(32-22-24)35-31(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-22,34H,23H2 |
InChI Key |
ISBFROLSDSAQCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=NC=C(C=C4)COC5=CC=C(C=C5)S |
Origin of Product |
United States |
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